molecular formula C12H15NS B13786016 2-Tert-butyl-5-methyl-1,3-benzothiazole

2-Tert-butyl-5-methyl-1,3-benzothiazole

Cat. No.: B13786016
M. Wt: 205.32 g/mol
InChI Key: KASMIUAEGYEKBK-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl and methyl groups at the 2nd and 5th positions, respectively, enhances the compound’s stability and reactivity, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-methyl-1,3-benzothiazole typically involves the cyclization of o-aminothiophenols with appropriate aldehydes or ketones. One common method is the condensation of o-aminothiophenol with tert-butyl aldehyde in the presence of a catalyst such as iodine or molecular iodine under reflux conditions . The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzothiazole ring, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), organic solvents (chloroform, dichloromethane).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.

Scientific Research Applications

2-Tert-butyl-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways can vary depending on the specific application and the type of organism being studied .

Comparison with Similar Compounds

    2-Methylbenzothiazole: Lacks the tert-butyl group, resulting in different reactivity and stability.

    2-Tert-butylbenzothiazole: Similar structure but without the methyl group at the 5th position.

    5-Methylbenzothiazole: Lacks the tert-butyl group, affecting its chemical properties.

Uniqueness: 2-Tert-butyl-5-methyl-1,3-benzothiazole is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This combination of substituents makes it a versatile compound with a wide range of applications in various fields .

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-tert-butyl-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C12H15NS/c1-8-5-6-10-9(7-8)13-11(14-10)12(2,3)4/h5-7H,1-4H3

InChI Key

KASMIUAEGYEKBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C

Origin of Product

United States

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